An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the core physicochemical properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The following sections will delve into its structural attributes, predicted physicochemical parameters, and the established experimental protocols for their determination. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2][3] A thorough understanding and early optimization of these properties are therefore paramount to the successful development of safe and efficacious drugs.[1] This guide focuses on 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a compound with structural motifs that suggest potential biological activity. By examining its physicochemical landscape, we can gain valuable insights into its likely behavior in biological systems and inform rational strategies for its further development.
Molecular Profile of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
A foundational understanding of a molecule's structure is essential for interpreting its physicochemical behavior.
Chemical Structure:
Key Structural Features:
-
Nicotinic Acid Core: A pyridine ring with a carboxylic acid group at the 3-position. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's basicity.
-
Chlorine and Fluorine Substitution: The presence of a chlorine atom on the pyridine ring and a fluorine atom on the phenoxy ring significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.
-
Phenoxy Ether Linkage: The ether linkage provides rotational flexibility and contributes to the overall lipophilicity of the compound.
-
Carboxylic Acid Group: This functional group is acidic and will be ionized at physiological pH, heavily influencing the molecule's solubility and potential for interactions with biological targets.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, the following table summarizes its predicted physicochemical properties. These values were obtained from computational models and provide a valuable starting point for experimental characterization.
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 267.65 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability. |
| Melting Point (°C) | Not available | Affects solubility and formulation development. |
| Boiling Point (°C) | Not available | |
| LogP | ~3.5 - 4.5 | A measure of lipophilicity. An optimal LogP is crucial for balancing solubility and membrane permeability. |
| Aqueous Solubility (LogS) | Low | Impacts dissolution and absorption. Poor solubility is a major challenge in drug development. |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid is predicted to be a moderately strong acid. |
| pKa (basic) | ~2.0 - 3.0 | The pyridine nitrogen is predicted to be weakly basic. |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid must be validated through experimental measurement. The following sections detail standard protocols for determining key physicochemical parameters.
Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's bioavailability.[4] The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[4]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (typically 37°C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Workflow for Solubility Determination:
Caption: Workflow for equilibrium solubility determination.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key factor influencing a drug's membrane permeability and interaction with biological targets.[5]
The shake-flask method is the traditional and most reliable method for determining LogP.[5] For ionizable compounds like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, determining the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (either n-octanol or buffer). Add a known volume of the other phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-24 hours) at a constant temperature to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP (for the neutral species): LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
LogD (at a specific pH): LogD = log ([Total Concentration in n-octanol] / [Total Concentration in aqueous phase])
-
Workflow for Shake-Flask LogD Determination:
Caption: Workflow for shake-flask LogD determination.
Determination of Ionization Constant (pKa)
The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly affects its solubility, permeability, and target binding.[6] For 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, we expect at least two pKa values: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. Potentiometric titration is a highly accurate method for pKa determination.[6][7]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility. A known concentration of an inert salt (e.g., KCl) is often added to maintain constant ionic strength.[6]
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. The titration is performed under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO2.[8]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[6] For multiprotic compounds, multiple inflection points will be observed, corresponding to each pKa.
Workflow for Potentiometric pKa Determination:
Caption: Workflow for potentiometric pKa determination.
Conclusion and Future Directions
The physicochemical properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, based on computational predictions, suggest a lipophilic molecule with low aqueous solubility and distinct acidic and basic centers. These characteristics will undoubtedly shape its pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted values. A comprehensive understanding of these fundamental properties is an indispensable prerequisite for the rational design and development of this compound as a potential therapeutic agent. Future work should focus on obtaining precise experimental data for the properties outlined herein, which will be instrumental in guiding lead optimization efforts and formulation strategies.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
- Di, L., & Kerns, E. H. (2016).
-
ResearchGate. (n.d.). TABLE Table of log P values and predicted bioactivity scores. Retrieved from [Link]
- Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, D. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature reviews Drug discovery, 14(7), 475-486.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC. (n.d.). Retrieved from [Link]
-
EPA. (2025, October 15). 5-(4-Fluorophenyl)nicotinic acid Properties. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 1346692-05-4|5-(3-Chloro-2-fluorophenyl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 847728-83-0 Cas No. | 5-Fluoro-2-(4-fluorophenoxy)nicotinic acid | Matrix Scientific [matrixscientific.com]
- 5. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. d-nb.info [d-nb.info]
